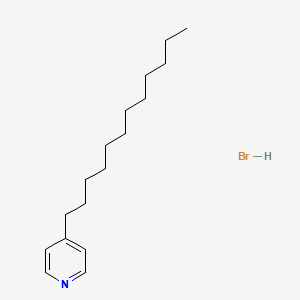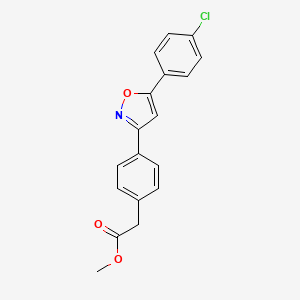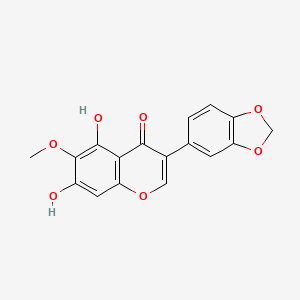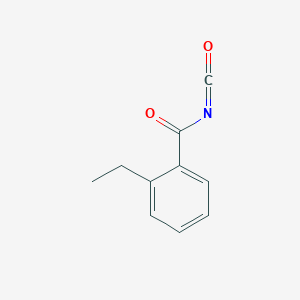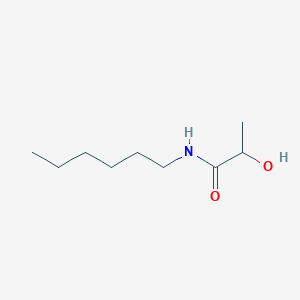
N-Hexyl-2-hydroxy-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-hydroxy-propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hexyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Another method involves the direct amidation of 2-hydroxypropanoic acid with hexylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method is often preferred for its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-hydroxy-propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-Hexyl-2-oxo-propanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-Hexyl-2-hydroxy-propanamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-Hexyl-2-oxo-propanamide
Reduction: N-Hexyl-2-hydroxy-propanamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-Hexyl-2-hydroxy-propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-2-oxo-propanamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Hexyl-2-hydroxy-propanamine: Similar structure but with an amine group instead of an amide group.
2-Hydroxypropanamide: Lacks the hexyl group, making it less hydrophobic.
Uniqueness
N-Hexyl-2-hydroxy-propanamide is unique due to the presence of both a hexyl group and a hydroxyl group, which confer distinct chemical and physical properties. These features make it versatile for various applications, particularly in fields requiring specific hydrophobic and hydrogen-bonding characteristics.
Properties
CAS No. |
5422-39-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-hexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
RUUHGTZPDZPPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



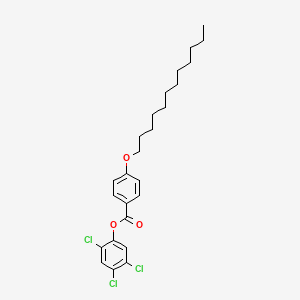

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

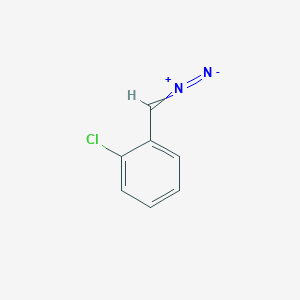
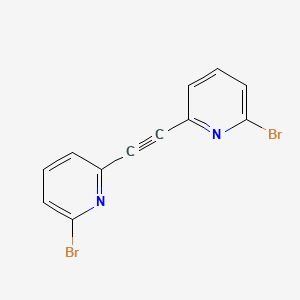
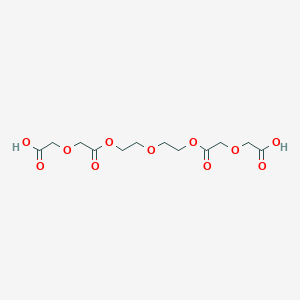
phosphane](/img/structure/B14432490.png)
